Benzo[d]isoxazol-3-yl diphenyl phosphate is classified as an organophosphate ester. Its molecular formula is , and it has a CAS registry number of 94820-31-2. The compound can be sourced from chemical suppliers specializing in high-purity reagents for research purposes, such as Georganics, which offers it in various quantities for laboratory use .
The synthesis of benzo[d]isoxazol-3-yl diphenyl phosphate can be accomplished through several methods, with the most notable involving the reaction of benzo[d]isoxazole derivatives with phosphorus-containing reagents.
The molecular structure of benzo[d]isoxazol-3-yl diphenyl phosphate features a benzoisoxazole ring system attached to a diphenyl phosphate moiety.
This structure imparts specific electronic properties that are critical for its reactivity and interactions in biological systems.
Benzo[d]isoxazol-3-yl diphenyl phosphate undergoes various chemical reactions that are significant for its applications.
The mechanism of action for benzo[d]isoxazol-3-yl diphenyl phosphate primarily involves its role as a phosphatase inhibitor or modulator.
Benzo[d]isoxazol-3-yl diphenyl phosphate exhibits several notable physical and chemical properties:
The compound is classified with safety warnings indicating it may cause skin irritation, serious eye irritation, and respiratory issues upon exposure . Appropriate safety measures should be taken when handling this compound.
Benzo[d]isoxazol-3-yl diphenyl phosphate has various applications across different scientific fields:
Isoxazole derivatives have evolved from simple synthetic heterocycles to privileged scaffolds in drug discovery. The 1,2-oxazole ring system, first synthesized by Claisen in 1903, gained prominence with natural product discoveries such as ibotenic acid (a neuroactive fungal metabolite) in the mid-20th century . The 1960s–1980s witnessed systematic exploitation of the isoxazole nucleus, leading to clinically impactful molecules:
Table 1: Notable Isoxazole-Based Pharmaceuticals
Drug Name | Therapeutic Class | Key Structural Feature | Approval Era |
---|---|---|---|
Sulfisoxazole | Antibacterial | 4-Isoxazolyl amine | 1950s |
Zonisamide | Anticonvulsant | 1,2-Benzisoxazole-3-methanesulfonamide | 1990s |
Danazol | Androgenic agent | Isoxazol-17α-ethinyltestosterone | 1970s |
Isoxaflutole | Herbicide | Trifluoromethylisoxazolyl ketone | 1990s |
The isoxazole ring’s versatility stems from its bioisosteric properties, effectively mimicking phenyl or carbonyl groups while enhancing metabolic stability. By the 2000s, over 15 FDA-approved drugs incorporated this heterocycle, primarily leveraging its hydrogen-bonding capacity for target engagement [4] [6].
Organophosphate esters (OPEs) transitioned from industrial plasticizers to bioactive motifs due to their tunable electrophilicity and hydrolytic lability. The P=O/P–O bond system enables three critical bioactivities:
Recent studies demonstrate OPEs’ capacity to disrupt lipid homeostasis. Cresyl diphenyl phosphate (CDP)—structurally analogous to Benzo[d]isoxazol-3-yl diphenyl phosphate—induces dose-dependent dyslipidemia in zebrafish embryos (2.0–313.0 μg/L). Lipidomic profiling revealed:
Table 2: Bioactivity Comparison of Organophosphate Esters
Compound | Primary Target | Observed Effect | Concentration Range |
---|---|---|---|
CDP | Lipid metabolism enzymes | Altered phospholipid/triglyceride ratios | 5.3–313 μg/L |
Tris(1-chloro-2-propyl)phosphate | PPARγ | Adipogenesis dysregulation | 10–100 μM |
Benzo[d]isoxazol-3-yl diphenyl phosphate* | Putative phosphatase target | Kinase/phosphatase modulation (inferred) | Not assayed |
*Bioactivity inferred from structural analogy [1] [3]
This hybrid compound (CAS 94820-31-2; C₁₉H₁₄NO₅P; MW 367.3 g/mol) merges a benzannulated isoxazole with a diphenyl phosphoester [1]. Its architecture features:
Table 3: Key Structural Features and Implications
Structural Element | Chemical Property | Functional Implication |
---|---|---|
Benzo[d]isoxazol-3-yl | Electron-deficient heterocycle | Enhanced π-π interactions with aromatics |
P=O group | Hydrogen-bond acceptor | Target binding site anchoring |
Diphenyl ester | LogP = 4.1 ± 0.3 | Membrane permeability optimization |
N–O bond (isoxazole) | Weak bond (BDE ≈ 45 kcal/mol) | Photorearrangement potential |
The synergistic design enables dual-modal bioactivity: The isoxazole moiety may inhibit D-amino acid oxidase (DAAO) as seen in patent RU2384574C2, while the phosphate ester could modulate kinase/phosphatase equilibria [1] [7]. Research applications include:
Current syntheses employ chlorodiphenyl phosphate + benzoisoxazol-3-ol under mild bases (triethylamine), though green methods using deep eutectic solvents are emerging [1] [5]. The compound remains non-commercialized but accessible through custom synthesis (e.g., Evitachem EVT-3196234) exclusively for non-human research [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7